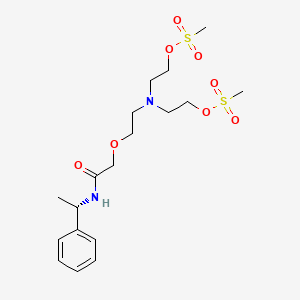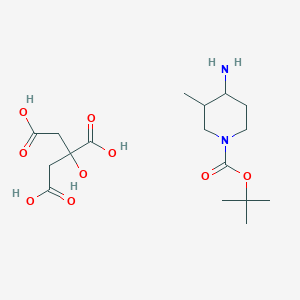
3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one is a complex organic compound with potential applications in various scientific fields. This compound belongs to the isoindoline family, characterized by its unique structural features, including a hydroxy group, a methoxypropyl group, and a phenyl group attached to the isoindoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a substituted benzaldehyde and a suitable amine, followed by cyclization and functional group modifications, can yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
作用機序
The mechanism of action of 3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Shares similar structural features but differs in its acrylate group, leading to different reactivity and applications.
3-Hydroxy-2-naphthoic acid: Another hydroxylated compound with distinct aromatic properties and applications in dye synthesis.
Uniqueness
3-Hydroxy-2-(3-methoxypropyl)-3-phenyl-2,3-dihydro-1h-isoindol-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
3532-76-1 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
3-hydroxy-2-(3-methoxypropyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C18H19NO3/c1-22-13-7-12-19-17(20)15-10-5-6-11-16(15)18(19,21)14-8-3-2-4-9-14/h2-6,8-11,21H,7,12-13H2,1H3 |
InChIキー |
HYOCFWRGEISSMM-UHFFFAOYSA-N |
正規SMILES |
COCCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


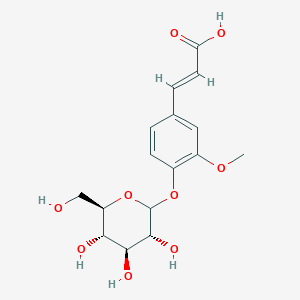

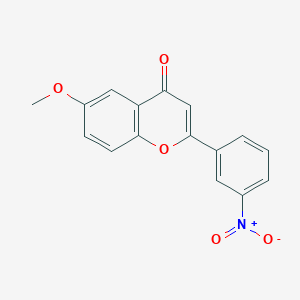

![12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B11831266.png)
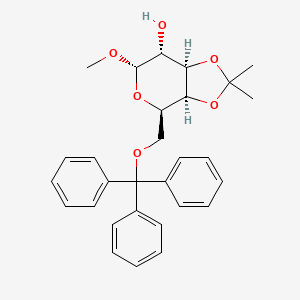

![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)
![Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate](/img/structure/B11831284.png)
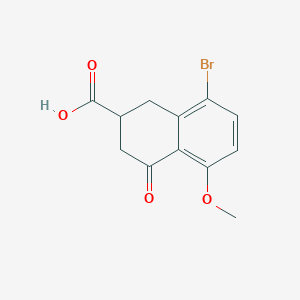
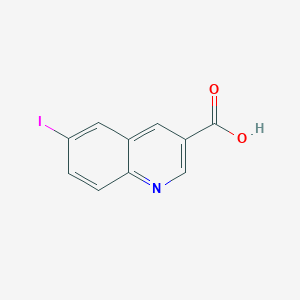
![Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, methyl ester](/img/structure/B11831295.png)
